molecular formula C20H18ClN3OS B2398126 4-((3-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 900000-43-3

4-((3-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2398126
CAS RN: 900000-43-3
M. Wt: 383.89
InChI Key: HFBCDURHGMAIPO-UHFFFAOYSA-N
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Description

4-((3-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
BenchChem offers high-quality 4-((3-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

  • A study focused on the nonlinear optical (NLO) properties of phenyl pyrimidine derivatives, including a compound similar to the one , found significant potential for applications in the field of optoelectronics and high-tech applications. The density functional theory (DFT) calculations and natural bonding orbital (NBO) analysis provided insights into non-covalent interactions and molecular electronic potentials of these compounds (Hussain et al., 2020).

Quantum Chemical Calculations

  • Quantum chemical features such as HOMO, LUMO, energy gap, and dipole moment of similar compounds were calculated and discussed. These findings are crucial for understanding the molecular properties and potential applications in fields like drug discovery and materials science (Kökbudak et al., 2020).

Synthesis and Characterization

  • Investigations based on non-covalent interactions in similar compounds, such as thioureas, were conducted. The synthesis, characterization, and quantum chemical calculations provided valuable information on the molecular structure and potential applications in pharmaceutical and material sciences (Zhang et al., 2018).

Spectroscopic Characterization and DFT Studies

  • Studies on novel heterocyclic systems related to the compound of interest included spectroscopic characterization and density functional theory (DFT) calculations. These studies are important for the development of new materials and pharmaceuticals (Gupta & Chaudhary, 2014).

properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-16-4-1-3-15(11-16)13-26-19-17-5-2-6-18(17)24(20(25)23-19)12-14-7-9-22-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBCDURHGMAIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)Cl)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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